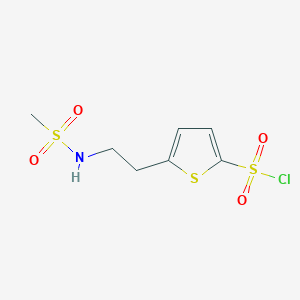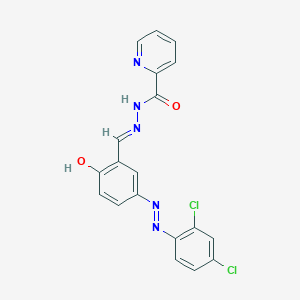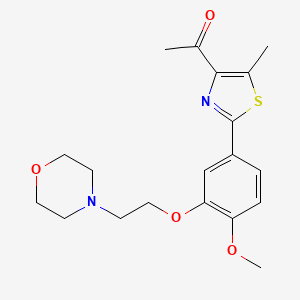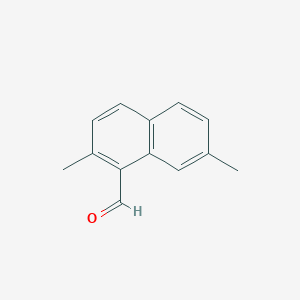![molecular formula C49H35N B12826698 N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)
N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is an organic compound known for its significant role in organic electronics, particularly in organic light-emitting diodes (OLEDs). This compound is characterized by its complex molecular structure, which includes biphenyl and fluorenyl groups, making it an excellent hole-transport material.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine typically involves multi-step organic reactions. One common method includes the coupling of biphenyl and fluorenyl derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions usually involve high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Techniques such as sublimation are employed to purify the final product, ensuring it meets the stringent requirements for use in electronic devices.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction can produce fully hydrogenated biphenyl compounds.
Aplicaciones Científicas De Investigación
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine is extensively used in scientific research, particularly in the field of organic electronics. Its applications include:
Organic Light-Emitting Diodes (OLEDs): It serves as a hole-transport material, enhancing the efficiency and longevity of OLED devices.
Polymer Photovoltaics (OPV): Used in the fabrication of OPV cells due to its excellent charge transport properties.
Perovskite Solar Cells: Enhances the performance and stability of perovskite solar cells.
Mecanismo De Acción
The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine involves its ability to transport holes efficiently in electronic devices. The molecular structure allows for effective charge transfer, reducing energy loss and improving device performance. The compound interacts with the electronic states of the device, facilitating the movement of positive charges (holes) through the material.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine (NPB): Known for its use in OLEDs and similar electronic applications.
4,4’-Bis(N-carbazolyl)-1,1’-biphenyl (CBP): Another hole-transport material used in OLEDs.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine stands out due to its unique combination of biphenyl and fluorenyl groups, which provide superior hole-transport capabilities and stability compared to other similar compounds. This makes it a preferred choice in high-performance electronic devices.
Propiedades
Fórmula molecular |
C49H35N |
|---|---|
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
9,9-diphenyl-N,N-bis(4-phenylphenyl)fluoren-4-amine |
InChI |
InChI=1S/C49H35N/c1-5-16-36(17-6-1)38-28-32-42(33-29-38)50(43-34-30-39(31-35-43)37-18-7-2-8-19-37)47-27-15-26-46-48(47)44-24-13-14-25-45(44)49(46,40-20-9-3-10-21-40)41-22-11-4-12-23-41/h1-35H |
Clave InChI |
SQYTVGCILBVCJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC6=C5C7=CC=CC=C7C6(C8=CC=CC=C8)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


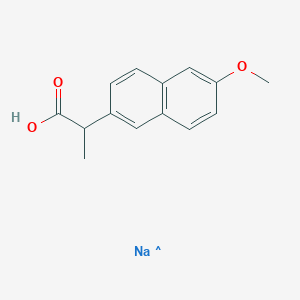
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
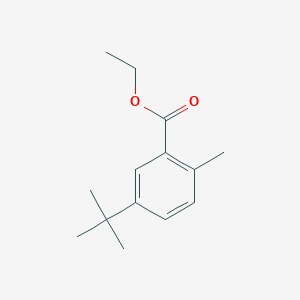
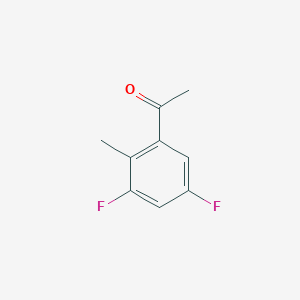
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
